![molecular formula C19H23Cl2NO2 B4989802 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide](/img/structure/B4989802.png)
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a dichlorophenoxy group and a tricyclodecyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide typically involves the esterification of 2,4-dichlorophenol with propionic acid under alkaline conditions. Common catalysts used in this reaction include triethylamine or potassium carbonate . The reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide involves its interaction with specific molecular targets. In herbicidal applications, it mimics natural plant hormones, disrupting normal growth processes and leading to plant death. The compound is absorbed by plant tissues and transported to growth regions, where it induces uncontrolled cell division and growth, ultimately causing the plant to wither and die .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar mode of action but different chemical structure.
3,5-dibromo-4-hydroxybenzonitrile (bromoxynil): A herbicide with a different chemical structure but similar application in weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide stands out due to its unique combination of the dichlorophenoxy group and the tricyclodecyl moiety, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-10(24-17-3-2-15(20)9-16(17)21)19(23)22-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18H,4-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNRRNKZOGWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)

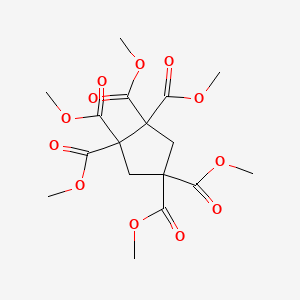
![(3-Fluorophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)
![4-PROPOXY-N-[(PYRIDIN-4-YL)METHYL]NAPHTHALENE-1-SULFONAMIDE](/img/structure/B4989768.png)
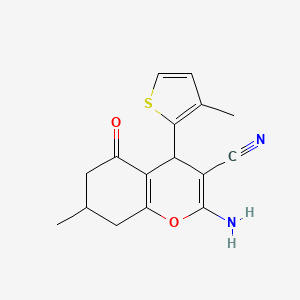
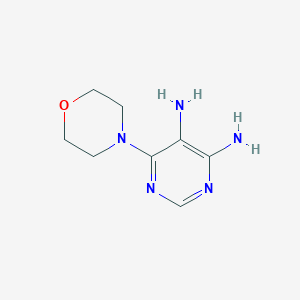
![ETHYL 3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4989787.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
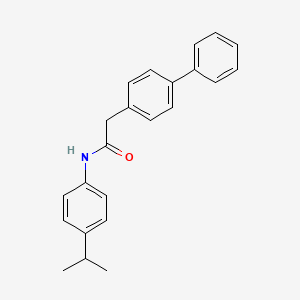
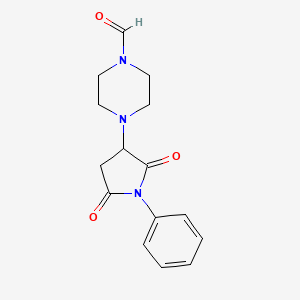
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S,4S)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidine-1-carboxamide](/img/structure/B4989820.png)
